[5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl](piperidin-1-yl)methanone
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Overview
Description
5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is a complex organic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidine core, followed by the introduction of the pyridinyl and piperidinyl groups. Common reagents used in these reactions include various halogenated compounds, amines, and catalysts under controlled temperature and pressure conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs while maintaining stringent quality control standards.
Chemical Reactions Analysis
Types of Reactions
5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions typically involve specific solvents, temperatures, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups into the compound.
Scientific Research Applications
Chemistry
In chemistry, 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is studied for its potential interactions with various biological targets. It may serve as a ligand in binding studies or as a probe to investigate cellular processes.
Medicine
In medicinal chemistry, 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone is explored for its potential therapeutic applications. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals.
Mechanism of Action
The mechanism of action of 5-Methyl-7-(pyridin-4-yl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Properties
Molecular Formula |
C17H20N6O |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
(5-methyl-7-pyridin-4-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)-piperidin-1-ylmethanone |
InChI |
InChI=1S/C17H20N6O/c1-12-14(16(24)22-9-3-2-4-10-22)15(13-5-7-18-8-6-13)23-17(21-12)19-11-20-23/h5-8,11,15H,2-4,9-10H2,1H3,(H,19,20,21) |
InChI Key |
DVARGLQIDMMBGS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C(=NC=N2)N1)C3=CC=NC=C3)C(=O)N4CCCCC4 |
Origin of Product |
United States |
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